Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate
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Overview
Description
Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of 2-formylbenzoic acid with an appropriate ester in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like methanol under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .
Comparison with Similar Compounds
- **N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- **Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Comparison: Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.
Properties
CAS No. |
30715-59-4 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-1-phenyl-2-benzofuran-1-yl)propanoate |
InChI |
InChI=1S/C19H18O4/c1-3-22-17(20)13(2)19(14-9-5-4-6-10-14)16-12-8-7-11-15(16)18(21)23-19/h4-13H,3H2,1-2H3 |
InChI Key |
HJLXVLLKGGDYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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